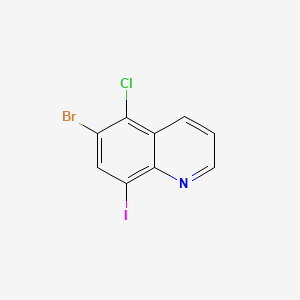

6-Bromo-5-chloro-8-iodoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 6-Bromo-5-chloro-8-iodoquinoléine est un composé aromatique hétérocyclique de formule moléculaire C₉H₄BrClIN et d'une masse molaire de 368,40 g/mol . Ce composé fait partie de la famille des quinoléines, connue pour ses diverses applications dans divers domaines tels que la chimie médicinale, la synthèse organique et la science des matériaux .

Méthodes De Préparation

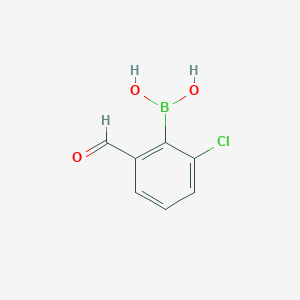

La synthèse de la 6-Bromo-5-chloro-8-iodoquinoléine implique généralement des réactions en plusieurs étapes à partir de dérivés de la quinoléine. Une méthode courante est la réaction de couplage de Suzuki-Miyaura , qui est une réaction de formation de liaison carbone-carbone catalysée par un métal de transition largement appliquée . Cette méthode implique l'utilisation de réactifs borés et de catalyseurs au palladium dans des conditions douces et tolérantes aux fonctions . Les conditions réactionnelles comprennent souvent l'utilisation de solvants tels que le toluène ou l'éthanol et de bases telles que le carbonate de potassium.

Pour la production industrielle, la synthèse peut impliquer des réactions catalysées par des métaux de transition et des protocoles de réaction verts pour garantir un rendement élevé et une durabilité environnementale . Ces méthodes sont optimisées pour la production à grande échelle, en mettant l'accent sur la rentabilité et en minimisant les sous-produits dangereux.

Analyse Des Réactions Chimiques

La 6-Bromo-5-chloro-8-iodoquinoléine subit divers types de réactions chimiques, notamment :

Réactions de substitution : Ce composé peut participer à des réactions de substitution nucléophile en raison de la présence d'atomes d'halogène (brome, chlore et iode). Les réactifs courants comprennent le méthylate de sodium et le tert-butylate de potassium.

Réactions d'oxydation et de réduction : Le cycle quinoléine peut être oxydé ou réduit dans des conditions spécifiques. Par exemple, l'oxydation peut être réalisée à l'aide de réactifs tels que le permanganate de potassium, tandis que la réduction peut être effectuée à l'aide d'hydrogène gazeux en présence d'un catalyseur au palladium.

Réactions de couplage : Comme mentionné précédemment, le couplage de Suzuki-Miyaura est une réaction importante pour la formation de liaisons carbone-carbone dans ce composé.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de la quinoléine avec différents groupes fonctionnels.

4. Applications de recherche scientifique

La 6-Bromo-5-chloro-8-iodoquinoléine a une large gamme d'applications dans la recherche scientifique :

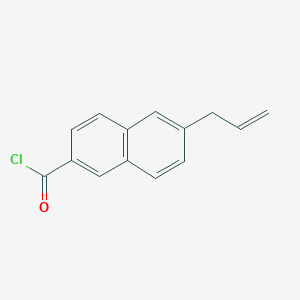

Chimie : Elle est utilisée comme élément de base dans la synthèse de molécules organiques plus complexes.

5. Mécanisme d'action

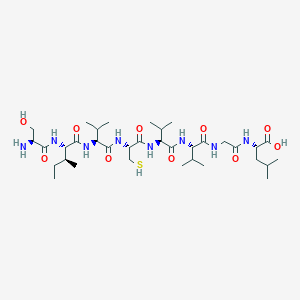

Le mécanisme d'action de la 6-Bromo-5-chloro-8-iodoquinoléine n'est pas entièrement compris, mais on pense qu'il implique des interactions avec des cibles moléculaires telles que l'ADN et les enzymes . Dans les applications médicinales, les dérivés de la quinoléine sont connus pour inhiber la synthèse de l'ADN en favorisant le clivage de la gyrase de l'ADN bactérien et de la topoisomérase de type IV, conduisant à une mort bactérienne rapide . Ce mécanisme est similaire à celui d'autres médicaments à base de quinoléine.

Applications De Recherche Scientifique

6-Bromo-5-chloro-8-iodoquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the development of materials with specific properties, such as dyes and catalysts.

Mécanisme D'action

The mechanism of action of 6-Bromo-5-chloro-8-iodoquinoline is not fully understood, but it is believed to involve interactions with molecular targets such as DNA and enzymes . In medicinal applications, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is similar to that of other quinoline-based drugs.

Comparaison Avec Des Composés Similaires

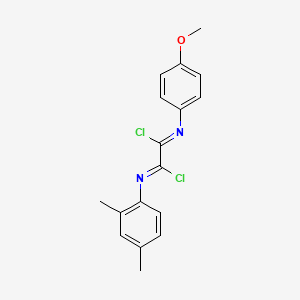

La 6-Bromo-5-chloro-8-iodoquinoléine peut être comparée à d'autres dérivés de la quinoléine tels que :

- 6-Chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide

- 6-Chloro-4-oxo-N’-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide

Ces composés présentent également des activités biologiques significatives, notamment des effets antiprolifératifs contre les cellules cancéreuses . La singularité de la 6-Bromo-5-chloro-8-iodoquinoléine réside dans ses substitutions halogénées spécifiques, qui peuvent influencer sa réactivité et ses propriétés biologiques.

Propriétés

Formule moléculaire |

C9H4BrClIN |

|---|---|

Poids moléculaire |

368.39 g/mol |

Nom IUPAC |

6-bromo-5-chloro-8-iodoquinoline |

InChI |

InChI=1S/C9H4BrClIN/c10-6-4-7(12)9-5(8(6)11)2-1-3-13-9/h1-4H |

Clé InChI |

PLJJQQVYVZKMTQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C(=CC(=C2N=C1)I)Br)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4-amino-2-fluorobut-2-en-1-yl)-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B12516848.png)

![[Ir(dFCF3ppy)2-(5,5trade mark-dCF3bpy)]PF6](/img/structure/B12516852.png)

![1,1'-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12516879.png)

![5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12516888.png)

![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride](/img/structure/B12516898.png)